molecular formula C19H23N3O2S B2623879 (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421493-68-6

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2623879
CAS No.: 1421493-68-6
M. Wt: 357.47
InChI Key: PMTMQUKHABCAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: is a complex organic compound that features a unique combination of pyrazine, piperidine, thiophene, and cyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazin-2-yloxy Group: This can be achieved by reacting pyrazine with an appropriate halogenated compound under basic conditions to form the pyrazin-2-yloxy intermediate.

    Piperidine Derivatization: The pyrazin-2-yloxy intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the (pyrazin-2-yloxy)piperidine derivative.

    Cyclopentylation: The (pyrazin-2-yloxy)piperidine derivative is further reacted with a cyclopentyl halide in the presence of a base to introduce the cyclopentyl group.

    Thiophene Addition: Finally, the thiophene group is introduced through a coupling reaction, such as a Suzuki or Stille coupling, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can take place at the pyrazine and piperidine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and piperidine groups.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Substituted pyrazine and piperidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
  • (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(furan-2-yl)cyclopentyl)methanone

Uniqueness

  • Structural Features : The combination of pyrazine, piperidine, thiophene, and cyclopentyl groups is unique and not commonly found in other compounds.
  • Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-pyrazin-2-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-18(19(7-1-2-8-19)16-4-3-13-25-16)22-11-5-15(6-12-22)24-17-14-20-9-10-21-17/h3-4,9-10,13-15H,1-2,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTMQUKHABCAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.